molecular formula C12H19NO B1344698 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine CAS No. 915924-19-5

3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine

Cat. No. B1344698
CAS RN: 915924-19-5
M. Wt: 193.28 g/mol
InChI Key: BKBGKOYBQVHGMX-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine, otherwise known as 3-DMPMA, is a synthetically-produced organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanisms of action of certain drugs.

Scientific Research Applications

Conformational Analyses and Crystal Structures

A study focused on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives revealed detailed crystal structures of these compounds. X-ray diffraction analysis was used to characterize the free base and various salt forms, highlighting the importance of hydrogen bonding in crystal packing. The research provides insight into the structural aspects of compounds similar to 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine, potentially aiding in the design of new chemical entities with improved properties (Nitek et al., 2020).

Supramolecular Architectures

Another study explored the supramolecular architectures of succinates of 1-hydroxypropan-2-aminium derivatives, showcasing the ability of these compounds to form two-dimensional networks through hydrogen bonding. This research highlights the potential of derivatives for creating complex supramolecular structures, which could be beneficial in various applications, including drug delivery systems and material science (Żesławska et al., 2018).

Inhibition of Sodium Channels

The inhibition of skeletal muscle sodium currents by mexiletine analogues was investigated, demonstrating the impact of specific hydrophobic interactions on the therapeutic profile of these drugs. This study provides a foundation for understanding how modifications to the chemical structure can influence the activity of sodium channel blockers, which is crucial for the development of novel therapeutic agents (Luca et al., 2003).

Herbicidal Activities

Research on the synthesis and herbicidal activities of 2-methylpropan-2-aminium O-methyl 1-(substituted phenoxyacetoxy)alkylphosphonates shows the agricultural applications of these compounds. The study reports moderate to good herbicidal activities against various plant species, suggesting the potential for developing new herbicides based on chemical structures related to this compound (Peng et al., 2013).

CO2 Permeation Properties

A study on the fabrication and CO2 permeation properties of amine-silica membranes using a variety of amine types, including 3-(triethoxysilyl)-N-methylpropan-1-amine, highlights the significance of these compounds in enhancing CO2 separation performance. This research could have implications for the development of efficient CO2 capture technologies, addressing environmental concerns related to greenhouse gas emissions (Yu et al., 2017).

properties

IUPAC Name

3-(2,5-dimethylphenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-5-6-11(2)12(9-10)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBGKOYBQVHGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629787
Record name 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915924-19-5
Record name 3-(2,5-Dimethylphenoxy)-N-methyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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